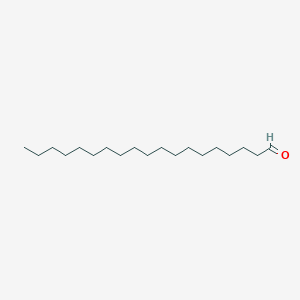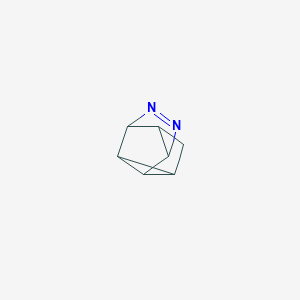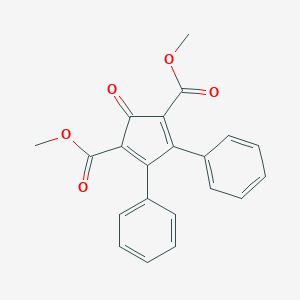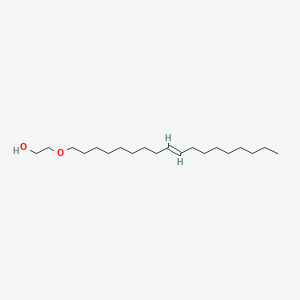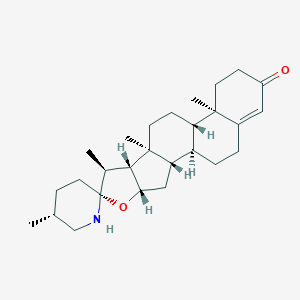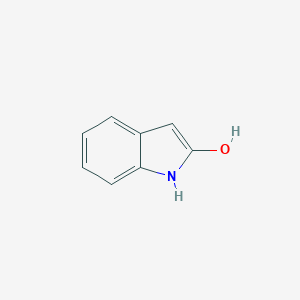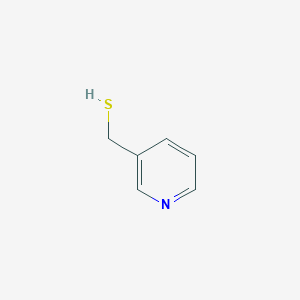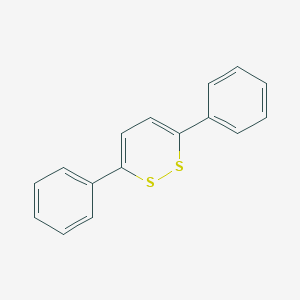
3,6-Diphenyl-1,2-dithiin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diphenyl-1,2-dithiin is a sulfur-containing organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the dithiin family, which is known for their unique properties and potential biological activities.
Scientific Research Applications
3,6-Diphenyl-1,2-dithiin has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been shown to have potential anticancer, antiviral, and antibacterial properties. In material science, 3,6-Diphenyl-1,2-dithiin has been studied for its potential applications in organic electronics, such as organic field-effect transistors and organic photovoltaics. In addition, this compound has been studied for its potential use as a fluorescent probe in bioimaging.
Mechanism Of Action
The mechanism of action of 3,6-Diphenyl-1,2-dithiin is not fully understood, but several studies have proposed possible mechanisms. In anticancer research, it has been suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. In antiviral research, it has been suggested that 3,6-Diphenyl-1,2-dithiin inhibits viral replication by blocking viral entry or interfering with viral RNA synthesis. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical And Physiological Effects
Several studies have investigated the biochemical and physiological effects of 3,6-Diphenyl-1,2-dithiin. In anticancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In antiviral research, 3,6-Diphenyl-1,2-dithiin has been shown to have potent antiviral activity against several viruses, including HIV, influenza, and hepatitis C virus. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
The advantages of using 3,6-Diphenyl-1,2-dithiin in lab experiments include its unique properties, potential biological activities, and ease of synthesis. However, there are also some limitations to using this compound in lab experiments. One limitation is its low solubility in water, which can make it difficult to work with in aqueous environments. Another limitation is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for research on 3,6-Diphenyl-1,2-dithiin. In medicinal chemistry, further studies are needed to fully elucidate the mechanism of action of this compound and to optimize its anticancer, antiviral, and antibacterial activities. In material science, further studies are needed to explore the potential applications of 3,6-Diphenyl-1,2-dithiin in organic electronics and other fields. In addition, further studies are needed to investigate the potential use of this compound as a fluorescent probe in bioimaging.
Conclusion:
In conclusion, 3,6-Diphenyl-1,2-dithiin is a sulfur-containing organic compound that has gained significant attention in scientific research due to its unique properties and potential biological activities. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3,6-Diphenyl-1,2-dithiin have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields and to optimize its properties for specific applications.
Synthesis Methods
The synthesis of 3,6-Diphenyl-1,2-dithiin can be achieved through several methods. One of the most commonly used methods is the reaction of 1,2-dithiin with phenyl lithium or phenyl magnesium bromide. Another method involves the reaction of 1,2-dithiin with benzaldehyde in the presence of a Lewis acid catalyst. The synthesis of 3,6-Diphenyl-1,2-dithiin has been extensively studied, and various modifications to the synthesis method have been proposed to improve the yield and purity of the compound.
properties
CAS RN |
16212-85-4 |
|---|---|
Product Name |
3,6-Diphenyl-1,2-dithiin |
Molecular Formula |
C16H12S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
3,6-diphenyldithiine |
InChI |
InChI=1S/C16H12S2/c1-3-7-13(8-4-1)15-11-12-16(18-17-15)14-9-5-2-6-10-14/h1-12H |
InChI Key |
TWFJKRAZUIJOSQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(SS2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(SS2)C3=CC=CC=C3 |
Other CAS RN |
16212-85-4 |
synonyms |
3,6-diphenyldithiine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)




